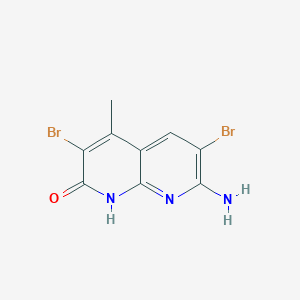

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Description

Properties

IUPAC Name |

7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZQXQHXJNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol: Synthesis, Properties, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of a novel derivative, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol , a compound of significant interest for advanced drug discovery programs. Due to the limited publicly available data on this specific dibrominated analog, this document establishes a foundational understanding by first detailing the synthesis and known biological activities of its parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol . Subsequently, this guide extrapolates the physicochemical properties, proposes a detailed synthetic pathway, and discusses the potential therapeutic applications of the target dibromo-derivative, grounded in established principles of medicinal and organic chemistry. This whitepaper aims to serve as a critical resource for researchers engaged in the development of next-generation therapeutics.

The 1,8-Naphthyridine Core: A Cornerstone of Medicinal Chemistry

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a cornerstone of numerous successful therapeutic agents.[3] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The well-known antibacterial agent, nalidixic acid, is a classic example of a marketed drug built upon the 1,8-naphthyridine core.[4] The therapeutic landscape of 1,8-naphthyridine derivatives is vast, with compounds exhibiting a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antibacterial: Many 1,8-naphthyridine derivatives function by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.[4][5]

-

Anticancer: Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some acting as topoisomerase II inhibitors.[2][6]

-

Antiviral, Anti-inflammatory, and Antiprotozoal: The versatility of the 1,8-naphthyridine scaffold has led to the exploration and discovery of its potential in a multitude of other therapeutic areas.[7]

The Parent Compound: 7-Amino-4-methyl-1,8-naphthyridin-2-ol

A comprehensive understanding of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, is essential for predicting the properties and potential of its dibrominated analog.

Physicochemical Properties

The key physicochemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | Smolecule[5] |

| Molecular Weight | 175.19 g/mol | Smolecule[5] |

| Appearance | Likely a solid | Inferred |

| Melting Point | 405 °C (with decomposition) | Smolecule[5] |

| CAS Number | 1569-15-9 | Smolecule[5] |

Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol can be achieved through various established synthetic routes. One of the most common and versatile methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]

This protocol outlines a plausible synthetic route based on the principles of the Friedländer synthesis.

Step 1: Synthesis of 2-Amino-6-methylnicotinaldehyde (Intermediate 1)

The synthesis of the key aldehyde intermediate is a critical first step.

-

Reagents: 2,6-Diaminopyridine, 3-Oxo-butyraldehyde dimethyl acetal.

-

Procedure:

-

A mixture of 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

-

Step 2: Condensation and Cyclization to form 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Final Product)

-

Reagents: 2-Amino-6-methylnicotinaldehyde (Intermediate 1), Ethyl acetoacetate, Base catalyst (e.g., piperidine or sodium ethoxide).

-

Procedure:

-

To a solution of 2-Amino-6-methylnicotinaldehyde in ethanol, ethyl acetoacetate and a catalytic amount of piperidine are added.

-

The mixture is refluxed for several hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

-

Caption: Synthetic workflow for 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

Known Biological Activities

7-Amino-4-methyl-1,8-naphthyridin-2-ol has been investigated for its biological activities, demonstrating potential as both an antimicrobial and anticancer agent.

-

Antibacterial Activity: Research suggests that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5]

-

Antifungal Activity: Some studies have also indicated potential antifungal properties.[5]

-

Anticancer Potential: As a member of the 1,8-naphthyridine class, this compound is a candidate for anticancer drug development, potentially acting through mechanisms like topoisomerase II inhibition.[2][6]

The Target Compound: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

The introduction of bromine atoms to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.

Extrapolated Physicochemical Properties

The introduction of two bromine atoms is expected to significantly alter the physicochemical properties of the parent compound.

| Property | Extrapolated Value | Rationale |

| Molecular Formula | C₉H₇Br₂N₃O | Addition of two bromine atoms and removal of two hydrogen atoms. |

| Molecular Weight | 332.99 g/mol | Calculated based on the molecular formula. |

| Lipophilicity (LogP) | Increased | The addition of two large, hydrophobic bromine atoms will increase the molecule's affinity for nonpolar environments. |

| Melting Point | Likely higher | Increased molecular weight and potential for stronger intermolecular interactions could lead to a higher melting point. |

| Solubility | Likely decreased in aqueous media | The increase in lipophilicity will likely reduce solubility in polar solvents. |

Proposed Synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

The synthesis of the target dibromo-derivative would likely proceed via electrophilic aromatic bromination of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol. The regioselectivity of this reaction will be directed by the existing substituents on the naphthyridine core. The amino group at position 7 and the hydroxyl/oxo group at position 2 are both activating, ortho-, para-directing groups. The methyl group at position 4 is a weakly activating, ortho-, para-director.

-

The amino group at C7 will strongly activate the C6 and C8 positions for electrophilic attack.

-

The hydroxyl/oxo group at C2 will activate the C3 position.

-

The methyl group at C4 will activate the C3 and C5 positions.

Considering the combined directing effects, the most likely positions for bromination are C3 and C6.

This proposed protocol is based on standard electrophilic aromatic bromination methods.

-

Reagents: 7-Amino-4-methyl-1,8-naphthyridin-2-ol, N-Bromosuccinimide (NBS) (2.2 equivalents), Acetic acid or other suitable solvent.

-

Procedure:

-

7-Amino-4-methyl-1,8-naphthyridin-2-ol is dissolved in glacial acetic acid.

-

N-Bromosuccinimide (2.2 equivalents) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by TLC and/or LC-MS.

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The crude product is dried and purified by recrystallization or column chromatography to yield 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol.

-

Caption: Proposed synthetic route to the dibromo-derivative.

Predicted Biological Activity and Therapeutic Potential

The introduction of bromine atoms is anticipated to have a significant impact on the biological activity of the parent compound.

-

Enhanced Antimicrobial Activity: Studies on other 1,8-naphthyridinone derivatives have shown that the introduction of a bromine atom at the C-6 position can enhance antibacterial activity.[4] Therefore, it is highly probable that 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol will exhibit potent antimicrobial properties, potentially with an improved spectrum of activity or efficacy against resistant strains.

-

Potent Anticancer Activity: Halogenated 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] The increased lipophilicity of the dibromo-derivative may enhance its ability to cross cell membranes, potentially leading to improved anticancer potency. The bromine atoms could also engage in halogen bonding with the target protein (e.g., topoisomerase II), further enhancing binding affinity.

-

Structure-Activity Relationship (SAR):

-

The amino group at C7 is often crucial for activity, potentially forming key hydrogen bonds with the biological target.

-

The hydroxyl/oxo group at C2 is also a common feature in bioactive 1,8-naphthyridines and is likely important for target engagement.

-

The methyl group at C4 may influence the conformation of the molecule and its interaction with the target.

-

The bromine atoms at C3 and C6 are expected to significantly enhance the biological activity through a combination of electronic and steric effects, as well as by increasing the lipophilicity of the molecule.

-

Caption: Key structural features influencing the biological activity.

Future Directions and Conclusion

While the information on 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is currently limited, this technical guide provides a strong foundation for its further investigation. The extrapolated properties and proposed synthetic route offer a clear path for its synthesis and characterization. The predicted enhancement in antimicrobial and anticancer activities makes this compound a highly attractive target for drug discovery programs.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol to confirm its structure.

-

In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as a diverse range of cancer cell lines, to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its biological effects.

-

Lead Optimization: Further structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

References

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

- Reddy, K. S., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-306.

-

Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28087–28095. [Link]

-

Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

-

Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

-

Park, J. E., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3749-3756. [Link]

-

de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

-

de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

Sources

- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 7-Amino-4-methyl-1,8-naphthyridin-2-ol | 1569-15-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to the Predicted Spectral Characteristics of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Disclaimer: This document provides a comprehensive, albeit predictive, guide to the synthesis and spectral characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. As of the latest literature search, detailed experimental data for this specific compound are not publicly available. Therefore, the protocols and spectral data presented herein are based on established principles of organic chemistry, known reactions of analogous compounds, and theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals as an illustrative framework for the synthesis and analysis of similarly substituted 1,8-naphthyridines.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this core with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, incorporates several key features: an amino group, a methyl group, a lactam function (existing in tautomeric equilibrium with the hydroxyl form), and two bromine atoms. These substituents are expected to significantly influence the molecule's electronic distribution, conformation, and potential biological activity. This guide outlines a plausible synthetic approach and provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its potential synthesis and characterization.

Plausible Synthetic Pathway

A logical synthetic approach to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol would begin with the synthesis of the 1,8-naphthyridine core, followed by electrophilic bromination. A common and effective method for constructing the 2-hydroxy-1,8-naphthyridine core is the Friedländer annulation or similar condensation reactions.[2]

Step 1: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

The synthesis would likely start from a suitably substituted 2-aminopyridine derivative, which is condensed with a β-keto ester or a related active methylene compound. For instance, the reaction of 2,6-diaminopyridine with ethyl acetoacetate can be employed to form the 7-amino-4-methyl-1,8-naphthyridin-2-ol core. This reaction is typically catalyzed by acid or base and proceeds via a cyclocondensation mechanism.

Step 2: Dibromination

The subsequent step would be the selective bromination of the 7-Amino-4-methyl-1,8-naphthyridin-2-ol intermediate. The 1,8-naphthyridine ring system is susceptible to electrophilic substitution.[1][3] The positions of bromination will be directed by the existing substituents. The amino and hydroxyl/oxo groups are activating, while the pyridine-type nitrogen atoms are deactivating. Bromination is expected to occur at the electron-rich positions of the ring system. Given the structure, the C3 and C6 positions are likely candidates for bromination. The reaction could be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform.

Predicted Spectral Data and Analysis

The following sections detail the predicted spectral data for 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on known chemical shifts for 1,8-naphthyridine derivatives and the expected electronic effects of the substituents.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic proton, the methyl group, the amine protons, and the N-H proton of the lactam.

| Predicted ¹H NMR Data | Multiplicity | Coupling Constant (J) | Assignment | Rationale |

| ~ 8.0-8.2 ppm | Singlet | - | H-5 | This proton is on the pyridine ring and is expected to be in the aromatic region. The presence of the adjacent bromine at C6 will likely cause a downfield shift. |

| ~ 6.0-6.5 ppm | Broad Singlet | - | -NH₂ | The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. |

| ~ 11.0-12.0 ppm | Broad Singlet | - | N-H (lactam) | The proton on the nitrogen of the lactam is expected to be significantly deshielded and will appear as a broad singlet. |

| ~ 2.5 ppm | Singlet | - | -CH₃ | The methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data | Assignment | Rationale |

| ~ 160-165 ppm | C=O (C2) | The carbonyl carbon of the lactam is expected to be significantly downfield. |

| ~ 150-155 ppm | C7 | Carbon bearing the amino group. |

| ~ 145-150 ppm | C8a | Quaternary carbon at the ring junction. |

| ~ 140-145 ppm | C4 | Carbon bearing the methyl group. |

| ~ 120-125 ppm | C5 | Aromatic CH carbon. |

| ~ 110-115 ppm | C4a | Quaternary carbon at the ring junction. |

| ~ 100-105 ppm | C3 | Carbon bearing a bromine atom, shifted upfield relative to an unsubstituted carbon but downfield relative to a protonated carbon. |

| ~ 95-100 ppm | C6 | Carbon bearing a bromine atom. |

| ~ 20-25 ppm | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The predicted IR spectrum of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol would show characteristic absorptions for the N-H, C=O, C=C, and C-N bonds.[6][7]

| Predicted IR Absorption Data | Functional Group | Vibrational Mode | Rationale |

| 3400-3200 cm⁻¹ | -NH₂ and N-H | Stretching | The primary amine will likely show two bands (asymmetric and symmetric stretching), while the lactam N-H will also absorb in this region. These bands may be broad due to hydrogen bonding.[6] |

| ~ 1650 cm⁻¹ | C=O (lactam) | Stretching | The carbonyl group of the cyclic amide (lactam) will show a strong absorption.[8] |

| 1620-1580 cm⁻¹ | -NH₂ | Bending | The scissoring vibration of the primary amine.[6] |

| 1600-1450 cm⁻¹ | C=C and C=N | Stretching | Aromatic ring stretching vibrations. |

| 1350-1250 cm⁻¹ | C-N | Stretching | Aromatic amine C-N stretching.[9] |

| Below 800 cm⁻¹ | C-Br | Stretching | Carbon-bromine stretching vibrations typically appear in the far-infrared region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (C₉H₇Br₂N₃O), the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the bromine isotopes. The expected peaks will be at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The approximate ratio of the intensities of these peaks (M⁺ : M⁺+2 : M⁺+4) will be 1:2:1.[10][11]

-

M⁺ (C₉H₇⁷⁹Br₂N₃O): ~330.9 g/mol

-

M⁺+2 (C₉H₇⁷⁹Br⁸¹BrN₃O): ~332.9 g/mol

-

M⁺+4 (C₉H₇⁸¹Br₂N₃O): ~334.9 g/mol

-

-

Major Fragmentation Pathways: The fragmentation of the molecular ion could involve the loss of a bromine atom, followed by the loss of the second bromine atom.[12][13] Other likely fragmentations include the loss of CO from the lactam ring and the elimination of HCN.

| Predicted m/z | Possible Fragment | Rationale |

| [M-Br]⁺ | C₉H₇BrN₃O⁺ | Loss of a bromine radical. |

| [M-2Br]⁺ | C₉H₇N₃O⁺ | Loss of both bromine radicals. |

| [M-CO]⁺ | C₈H₇Br₂N₃⁺ | Loss of carbon monoxide from the lactam ring. |

| [M-Br-CO]⁺ | C₈H₇BrN₃⁺ | Sequential loss of a bromine radical and carbon monoxide. |

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and spectral characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. The proposed synthetic route is based on established methodologies for the construction and functionalization of the 1,8-naphthyridine core. The predicted NMR, IR, and MS data are derived from the analysis of analogous structures and fundamental spectroscopic principles. This information serves as a valuable resource for researchers interested in the synthesis and study of novel 1,8-naphthyridine derivatives, providing a solid foundation for experimental design and data interpretation. The unique combination of functional groups in the target molecule makes it an interesting candidate for further investigation in the field of medicinal chemistry.

References

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b]. Revue Roumaine de Chimie. [Link]

-

Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

-

Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Assignments of1H and13C NMR spectra of benzo[b]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b]-naphthyiridine. ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Figure S1. The 1 H NMR spectrum of a mixture of... ResearchGate. [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journals. [Link]

-

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Electronic Supplementary Data Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles. Royal Society of Chemistry. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

Infrared (IR) Spectroscopy. SlidePlayer. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

7-Amino-1,8-naphthyridin-2(1H)-one. PubChem. [Link]

-

1,8-Naphthyridine. Wikipedia. [Link]

-

Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Mendeley Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. wikieducator.org [wikieducator.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. raco.cat [raco.cat]

A Technical Guide to Investigating the Biological Potential of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Abstract

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This technical guide focuses on a specific, yet under-investigated derivative: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. While direct biological data for this compound is scarce, its structural features—a halogenated naphthyridinone core, an amino group, and a methyl substituent—suggest a high probability of significant biological activity. This document serves as a roadmap for researchers and drug development professionals, outlining a logical, evidence-based framework for the systematic evaluation of its therapeutic potential. We will delve into the rationale behind prioritizing certain biological screens, provide detailed, self-validating experimental protocols, and discuss the interpretation of potential outcomes, thereby creating a comprehensive strategy to unlock the pharmacological value of this promising molecule.

Introduction: The 1,8-Naphthyridine Scaffold and the Promise of Halogenation

The 1,8-naphthyridine core is a heterocyclic aromatic system composed of two fused pyridine rings. Its structural similarity to quinolones and purines has made it a cornerstone for the development of therapeutic agents. The discovery of nalidixic acid in 1962, a simple 1,8-naphthyridine derivative, heralded the age of quinolone antibiotics and firmly established this scaffold's importance.[6][7] Since then, a multitude of derivatives have been synthesized, exhibiting a broad spectrum of activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4]

The subject of this guide, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, presents a compelling case for investigation based on established structure-activity relationships (SAR).

-

The Naphthyridinone Core: The 2-hydroxy-1,8-naphthyridine moiety exists in tautomeric equilibrium with its 2(1H)-one form. This structural feature is common in many biologically active naphthyridines.

-

Dual Bromine Substitution: The presence of halogens, particularly bromine, on aromatic rings is a well-established strategy in medicinal chemistry to enhance biological activity. Bromine's electron-withdrawing nature and lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and binding affinity to target proteins.[8] Specifically, halogenated 1,8-naphthyridine derivatives have demonstrated potent anticancer activity.[9][10][11] Furthermore, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity.[6] The presence of two bromine atoms, at positions 3 and 6, suggests a high potential for potent cytotoxic and/or antimicrobial effects.

-

The 7-Amino Group: The amino group at the 7-position is a key feature of many potent antibacterial quinolones and naphthyridines, often crucial for their interaction with bacterial DNA gyrase.[12]

Based on this structural analysis, we hypothesize that 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a prime candidate for investigation as both an anticancer and an antibacterial agent. This guide will outline a phased experimental approach to test these hypotheses.

Physicochemical Characterization

Prior to biological evaluation, a thorough characterization of the compound is essential.

| Property | Predicted/Measured Value | Significance |

| Molecular Formula | C₉H₇Br₂N₃O | Defines the elemental composition. |

| Molecular Weight | 332.98 g/mol | Important for molar concentration calculations. |

| LogP (Predicted) | ~1.5 - 2.5 | Suggests moderate lipophilicity, favorable for cell permeability. |

| Topological Polar Surface Area (TPSA) | ~72.76 Ų | Indicates good potential for oral bioavailability.[13] |

| Solubility | To be determined (DMSO, Water) | Critical for preparing stock solutions for biological assays. |

| Purity (HPLC/LC-MS) | >95% | Essential to ensure observed activity is from the target compound. |

| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | Confirms the chemical identity and structure. |

Proposed Research Cascade: A Phased Approach to Biological Evaluation

We propose a tiered screening approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies based on initial findings. This ensures efficient use of resources and a logical, data-driven investigation.

Caption: Proposed workflow for evaluating the biological activity of the target compound.

Detailed Experimental Protocols: Anticancer Activity Evaluation

Given the strong precedent for halogenated naphthyridines possessing anticancer properties, this is a primary avenue of investigation.[9][10][14]

Protocol: Initial Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the compound's effect on cell viability across a panel of human cancer cell lines.

Objective: To determine the broad-spectrum anticancer potential and identify sensitive cell lines.

Materials:

-

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (Test Compound)

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K-562 (leukemia)[10][11])

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The formation of purple formazan crystals indicates viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Trustworthiness Check: The protocol includes positive (untreated) and vehicle (DMSO) controls to ensure that any observed cytotoxicity is due to the compound and not the solvent. Each concentration should be tested in triplicate to ensure reproducibility.

Potential Signaling Pathways for Investigation

Should the compound demonstrate potent cytotoxicity, mechanistic studies would be warranted. Naphthyridine derivatives have been documented to interfere with critical cell signaling pathways.[14]

Caption: Hypothesized anticancer mechanisms of action for the target compound.

Detailed Experimental Protocols: Antibacterial Activity Evaluation

The 1,8-naphthyridine core is the foundation of nalidixic acid, a DNA gyrase inhibitor.[6][15] This makes antibacterial screening a high-priority endeavor.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Objective: To quantify the antibacterial potency against a panel of clinically relevant bacteria.

Materials:

-

Test Compound

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)[12]

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile 96-well microplates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Resazurin solution (optional, for viability visualization)

Procedure:

-

Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the compound concentrations to their final 1x values.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader at 600 nm.

-

Data Interpretation: Compare the MIC values of the test compound to the control antibiotic. Low MIC values indicate high potency.

Trustworthiness Check: The inclusion of standardized bacterial inocula and established control antibiotics (like Ciprofloxacin) allows for the validation of the assay's sensitivity and provides a benchmark for the compound's potency.

Potential Mechanism: DNA Gyrase Inhibition

The primary mechanism for many naphthyridine antibacterials is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[6][12][15]

Caption: Logical flow of DNA gyrase inhibition as a potential antibacterial mechanism.

Conclusion and Future Directions

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a molecule of significant interest, strategically decorated with functional groups known to impart potent biological activity. The dibromo substitution, in particular, suggests a high likelihood of potent anticancer or antibacterial effects. The experimental cascades detailed in this guide provide a clear, logical, and efficient pathway for elucidating its therapeutic potential.

Positive results from the primary screens should be followed by more advanced studies, including in vivo efficacy and toxicity testing in animal models, further SAR studies to optimize potency and reduce toxicity, and advanced mechanistic studies to precisely identify molecular targets. This structured approach will ensure a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

-

Bala, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available at: [Link]

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

-

ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]

-

Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1579. Available at: [Link]

-

Bentham Science. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5). Available at: [Link]

-

Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(19), 6935-6944. Available at: [Link]

-

Szymański, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

-

Kamal, A., et al. (2009). Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. European Journal of Medicinal Chemistry, 44(10), 4249-4256. Available at: [Link]

-

Wróbel, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(23), 7400. Available at: [Link]

-

Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available at: [Link]

-

IIP Series. (n.d.). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. Available at: [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

-

Beilstein Archives. (2020). Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1][8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Available at: [Link]

-

ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy 7-Amino-4-methyl-1,8-naphthyridin-2-ol | 1569-15-9 [smolecule.com]

- 13. chemscene.com [chemscene.com]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

The 1,8-Naphthyridine Scaffold: A Technical Review of Synthetic Architectures and Pharmacological Utility

[1][2]

Executive Summary

The 1,8-naphthyridine scaffold (diaza-naphthalene) represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine and pyrimidine bases of DNA. Unlike its carbocyclic analog quinoline, the inclusion of a second nitrogen atom at the 8-position significantly alters the electronic landscape, enhancing hydrogen bonding potential and metal chelation capability. This guide analyzes the transition of 1,8-naphthyridines from classical antibiotics (e.g., Nalidixic acid) to modern multi-target agents in oncology and neurology.

Chemical Architecture & Reactivity

The 1,8-naphthyridine core consists of a fused pyridine ring system.[1] Its reactivity is governed by the electron-deficient nature of the rings, making electrophilic substitution difficult but facilitating nucleophilic attack, particularly at the 2- and 7-positions.

-

Electronic Profile: The N1 and N8 atoms create a localized region of high electron density, ideal for metal coordination (e.g., in metallo-supramolecular chemistry) and hydrogen bond acceptance in biological pockets.

-

Tautomerism: 4-hydroxy-1,8-naphthyridines exist predominantly in the 4-oxo-1,4-dihydro tautomeric form, a critical feature for DNA gyrase binding.

Synthetic Architectures: The Friedländer Evolution

While classical methods like the Skraup or Conrad-Limpach syntheses remain valid, the field has shifted toward "green" catalytic cycles to improve atom economy and avoid harsh acidic conditions.

The Modern Friedländer Condensation

The most versatile route involves the condensation of 2-aminonicotinaldehyde with active methylene compounds.

Mechanism:

-

Aldol Condensation: Base-catalyzed attack of the active methylene enolate on the aldehyde carbonyl.

-

Cyclodehydration: Intramolecular attack of the amino group on the ketone, followed by water elimination to aromatize the ring.

Recent Advancement: Aqueous Phase Catalysis Recent protocols utilize Choline Hydroxide (ChOH) as a bio-compatible ionic liquid catalyst in water.[2][3] This method avoids organic solvents and provides yields >90% at mild temperatures (50°C).

Figure 1: The Choline Hydroxide-catalyzed Friedländer synthesis pathway in aqueous media.

Pharmacological Landscape

Antimicrobial: The Quinolone Connection

The 1,8-naphthyridine core is the parent scaffold of the first-generation quinolone antibiotic, Nalidixic Acid .

-

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The 4-oxo and 3-carboxylic acid moieties are non-negotiable for binding to the DNA-enzyme complex.

-

Recent Hybrids: New derivatives (e.g., ANA-12) have shown efficacy against Mycobacterium tuberculosis (MIC 6.25 µg/mL), overcoming resistance seen in traditional fluoroquinolones.

Oncology: Dual Inhibition

Modern derivatives, such as Vosaroxin , have validated the scaffold in oncology.

-

Topoisomerase II Inhibition: Unlike simple intercalators, these agents stabilize the DNA-cleavable complex, leading to double-strand breaks and apoptosis.

-

Tubulin Polymerization: Certain 2-phenyl-1,8-naphthyridines bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

-

Key Data Point: Substituted 1,8-naphthyridin-2(1H)-ones have demonstrated IC50 values in the sub-micromolar range (0.41 µM) against PA-1 (ovarian) cancer cell lines.

CNS & Neuropharmacology

A significant recent pivot involves targeting the Central Nervous System.

-

Serotonin Transporter (hSERT): Tetrahydropyrido-naphthyridines (e.g., Compound 10j) have been identified via molecular dynamics simulations to bind hSERT, suggesting potential as antidepressants.[2][3]

-

CB2 Receptors: 1,8-naphthyridin-2(1H)-one-3-carboxamides act as selective CB2 agonists, offering anti-inflammatory and analgesic effects without the psychoactivity of CB1 modulation.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of the scaffold is highly position-dependent.

Figure 2: Core Structure-Activity Relationships for bioactive 1,8-naphthyridines.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-Naphthyridine

Objective: Synthesis of 2-methyl-1,8-naphthyridine via aqueous Friedländer condensation. Source Validation: Adapted from recent protocols using Choline Hydroxide (ChOH) to ensure environmental compliance and high yield.

Reagents:

-

2-Aminonicotinaldehyde (1.0 equiv)[4]

-

Acetone (1.0 equiv)

-

Solvent: Deionized Water

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.

-

Activation: Add acetone (0.5 mmol) followed immediately by 1 mol% Choline Hydroxide.

-

Reaction: Stir the mixture at 50°C. Monitor via TLC (10% MeOH/DCM) for approximately 6 hours.

-

Workup:

-

Purification: Concentrate under reduced pressure. If necessary, recrystallize from ethanol.

-

Validation: Expected yield >90%. Confirm structure via 1H-NMR (characteristic methyl singlet ~2.8 ppm).

Quantitative Data Summary

| Compound Class | Target / Mechanism | Key Activity Metric | Reference |

| Nalidixic Acid Analogs | DNA Gyrase (Bacteria) | MIC: 1.56 - 3.13 µg/mL | [1] |

| Compound ANA-12 | M. tuberculosis H37Rv | MIC: 6.25 µg/mL | [2] |

| 3-Heteroaryl-1,8-NPs | PA-1 (Ovarian Cancer) | IC50: 0.41 µM | [3] |

| Tetrahydropyrido-NP (10j) | hSERT (Depression) | High Binding Affinity (In Silico) | [4] |

References

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Royal Society of Chemistry. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. connectjournals.com [connectjournals.com]

discovery and history of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

An in-depth analysis of the scientific literature and chemical databases reveals that 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a novel chemical entity that has not been previously synthesized or characterized. This technical guide, therefore, serves as a forward-looking whitepaper, postulating a strategic pathway for its synthesis, characterization, and potential biological evaluation based on established principles of medicinal chemistry and the known activities of structurally related 1,8-naphthyridin-2-ol derivatives.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational blueprint for the exploration of this previously uncharted molecule.

Introduction to the 1,8-Naphthyridin-2-ol Scaffold

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of quinoline and purine. This heterocyclic core is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a 2-hydroxyl group (or its tautomeric 2-oxo form) and further substitution on the naphthyridine rings can significantly modulate the compound's physicochemical properties and biological targets.

The proposed structure of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol combines several key features that suggest a high potential for biological activity:

-

A Planar Aromatic System: Facilitating intercalation with DNA or binding to flat enzymatic active sites.

-

Hydrogen Bond Donors and Acceptors: The amino and hydroxyl/oxo groups can form crucial interactions with biological macromolecules.

-

Halogen Atoms (Bromine): These can serve as hydrogen bond acceptors, increase lipophilicity, and potentially act as leaving groups or participate in halogen bonding.

-

A Methyl Group: This can provide steric influence and enhance binding to hydrophobic pockets.

This guide outlines a plausible synthetic route and a rationale for investigating its potential as a therapeutic agent.

Proposed Synthetic Pathway

The synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can be approached through a multi-step process, leveraging established methodologies for the construction of the 1,8-naphthyridine core, followed by sequential functionalization. The proposed pathway begins with the well-known Friedländer annulation reaction.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic route for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Intermediate C)

-

Reaction Setup: To a solution of 2,6-diaminopyridine (1.0 eq) in polyphosphoric acid (PPA), add ethyl acetoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to 120-130°C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a stirred solution of ice-cold water and sodium bicarbonate to neutralize the acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 7-Amino-3-bromo-4-methyl-1,8-naphthyridin-2-ol (Intermediate D)

-

Reaction Setup: Dissolve the intermediate C (1.0 eq) in glacial acetic acid.

-

Reaction Execution: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The C3 position is activated towards electrophilic substitution. Stir the mixture for 2-3 hours.

-

Work-up and Isolation: Pour the reaction mixture into water. The precipitate formed is collected by filtration, washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, and then with water.

-

Purification: The product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF)/water.

Step 3: Synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (Target Molecule E)

-

Reaction Setup: Suspend intermediate D (1.0 eq) in a mixture of sulfuric acid and nitric acid at 0°C.

-

Reaction Execution: Add a solution of bromine (1.1 eq) in sulfuric acid dropwise. The electron-donating amino group at C7 directs the second bromination to the C6 position. Allow the reaction to stir at room temperature overnight.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting solid is filtered, washed with water until neutral, and dried under vacuum.

-

Purification: The final compound can be purified by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield the pure target molecule.

Physicochemical and Spectroscopic Characterization (Postulated)

Upon successful synthesis, the structure of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol would be confirmed using a suite of analytical techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons, the C5 aromatic proton, and the amino group protons. The chemical shifts would be influenced by the electron-withdrawing bromine atoms. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the two bromine-substituted carbons, the methyl carbon, and the carbonyl/enolic carbon at C2. |

| Mass Spectrometry (HRMS) | A precise molecular ion peak corresponding to the exact mass of the compound (C₉H₇Br₂N₃O), showing the characteristic isotopic pattern for two bromine atoms. |

| FT-IR | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (amide tautomer), and C-Br stretching. |

| Melting Point | Expected to be a solid with a relatively high melting point due to the planar structure and potential for intermolecular hydrogen bonding. |

Potential Biological Activity and Mechanism of Action

While the biological profile of the target molecule is unknown, the 1,8-naphthyridine scaffold is a known pharmacophore for various enzymes and receptors. Specifically, derivatives have shown promise as inhibitors of kinases and topoisomerases, and as modulators of G-protein coupled receptors.

Hypothesized Mechanism: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket. The 7-amino and 2-oxo groups of the proposed molecule could mimic the adenine portion of ATP, forming key interactions.

Diagram of Hypothesized Kinase Binding

Caption: Postulated hydrogen bonding with a kinase hinge region.

Future Directions and Conclusion

This whitepaper provides a comprehensive, albeit prospective, guide to the synthesis and potential significance of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. The proposed synthetic route is based on robust and well-documented chemical transformations. Following a successful synthesis and structural confirmation, the immediate next steps should involve in vitro screening against a panel of cancer-related kinases and human cancer cell lines to probe the hypothesized anticancer activity. Further structure-activity relationship (SAR) studies could then be undertaken to optimize the potency and selectivity of this novel scaffold. The exploration of this and similar derivatives could unveil a new class of therapeutic agents.

References

-

D. Bouzard, "Recent developments in the chemistry and biology of the 1,8-naphthyridines," Heterocycles, vol. 50, no. 2, pp. 1133-1154, 1999. [Link]

-

A. A. Grivsky et al., "Synthesis and biological activity of substituted 1,8-naphthyridines," Pharmaceutical Chemistry Journal, vol. 42, no. 1, pp. 26-30, 2008. [Link]

Methodological & Application

Application Notes and Protocols for the Purification of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The target of this guide, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, is a highly functionalized derivative with potential applications in drug discovery, likely exhibiting antibacterial, anticancer, or other biological activities characteristic of this class of compounds.[1][3] The presence of an amino group, a hydroxyl group (in its tautomeric 2-pyridone form), and two bromine atoms on the naphthyridine core imparts a unique combination of polarity and reactivity, which necessitates carefully designed purification strategies.

This document provides a comprehensive guide to the purification of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol from crude synthetic mixtures. We will explore several purification techniques, from classical recrystallization to advanced chromatographic methods, providing detailed protocols and the scientific rationale behind the experimental choices. The aim is to equip researchers with the necessary tools to obtain this compound in high purity, a critical prerequisite for reliable biological screening and further chemical derivatization.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

The purification strategy for any compound is dictated by its physicochemical properties. 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol possesses several key features that will influence its behavior during purification:

-

Polarity: The amino and hydroxyl/pyridone functionalities introduce polar character, suggesting solubility in polar organic solvents.

-

Aromaticity and Halogenation: The dibrominated aromatic core contributes to a degree of hydrophobicity and increases the molecular weight. The presence of bromine atoms can also influence intermolecular interactions and crystal packing.

-

Amphoteric Nature: The amino group provides a basic site, while the 2-pyridone moiety has an acidic proton, rendering the molecule amphoteric. This property can be exploited in purification by altering the pH to modulate solubility.

Initial Work-up of the Crude Product

Prior to undertaking high-resolution purification techniques, a preliminary work-up of the crude reaction mixture is essential to remove bulk impurities.

Protocol 1: Aqueous Work-up

This protocol is designed to remove inorganic salts and highly polar byproducts.

-

Quenching the Reaction: Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids.

-

Extraction: Extract the aqueous mixture with an organic solvent in which the target compound has moderate to good solubility. Given the polarity of the molecule, solvents like ethyl acetate, dichloromethane, or chloroform are good starting points.[4] Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product.

-

Washing: Combine the organic extracts and wash sequentially with:

-

Water (2 x 50 mL) to remove water-soluble impurities.

-

Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity and scale of the purification.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5][6][7]

Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[8] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the solution.[5]

Solvent Selection: The choice of solvent is critical for successful recrystallization.[9] For a molecule with the polarity of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, a range of polar protic and aprotic solvents should be screened.

| Solvent System | Rationale |

| Ethanol or Methanol | The polar hydroxyl group of the solvent can hydrogen bond with the amino and pyridone functionalities of the target compound, often leading to good solubility at elevated temperatures. |

| Acetonitrile | A polar aprotic solvent that can be an excellent choice for compounds with multiple aromatic rings. |

| Ethyl Acetate/Hexane | A mixed solvent system where the compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added as an anti-solvent to induce crystallization upon cooling.[4] |

| Toluene | A less polar aromatic solvent that may be suitable if the compound is less polar than anticipated. |

| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent to the more soluble ethanol solution. |

Protocol 2: Single-Solvent Recrystallization

-

Place the crude 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

-

Continue to add small portions of the hot solvent until the solid just dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[8]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Two-Solvent Recrystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).

-

While the solution is still hot, add a less polar solvent in which the compound is poorly soluble (e.g., hexane or water) dropwise until the solution becomes slightly turbid.

-

Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature and then in an ice bath.

-

Collect and dry the crystals as described in Protocol 2.

Diagram 1: Recrystallization Workflow

Caption: General workflow for the purification of a solid compound by recrystallization.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10] For 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, both normal-phase and reversed-phase chromatography are viable options.

Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and thus elute more slowly.

Protocol 4: Normal-Phase Silica Gel Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 1:1), and then to pure ethyl acetate, followed by the addition of a small percentage of methanol if the compound is highly retained.

-

Fraction Collection: Collect fractions as the eluent drips from the column.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol.

Principle: In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More polar compounds elute first, while less polar compounds are retained more strongly.

Protocol 5: Reversed-Phase C18 Chromatography

-

Column Conditioning: Condition a C18 cartridge or column with the more organic component of the mobile phase (e.g., acetonitrile), followed by the initial mobile phase composition (e.g., 95:5 water:acetonitrile).

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or in the initial mobile phase if soluble.

-

Elution: Elute the column with a gradient of increasing organic solvent concentration in water (e.g., from 5% to 100% acetonitrile).

-

Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 4, using an appropriate analytical technique such as analytical HPLC or LC-MS.

-

Isolation: Combine the pure fractions, and if the mobile phase contains water, the product can be isolated by lyophilization (freeze-drying) or by extraction into an organic solvent after removal of the organic modifier.

Diagram 2: Column Chromatography Setup

Caption: A simplified diagram of a column chromatography setup for purification.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures on a larger scale than analytical HPLC.[11]

Principle: Similar to analytical HPLC, preparative HPLC separates compounds based on their interactions with a stationary and mobile phase. By using larger columns and higher flow rates, significant quantities of material can be purified.[11]

Protocol 6: Reversed-Phase Preparative HPLC

-

Analytical Method Development: Before scaling up to preparative HPLC, an analytical method must be developed to achieve good separation of the target compound from its impurities.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

-

-

Scale-Up to Preparative HPLC:

-

Column: A larger C18 column (e.g., 21.2 x 250 mm, 10 µm).

-

Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-50 mg/mL) and filter through a 0.45 µm filter.

-

Injection Volume: The injection volume will depend on the column size and the concentration of the sample.

-

Flow Rate: Scale up the flow rate according to the column dimensions.

-

Gradient: Use the same gradient profile as the analytical method, adjusting the run time as necessary.

-

-

Fraction Collection: Collect fractions corresponding to the peak of the target compound.

-

Purity Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product as a TFA salt. If the free base is required, a subsequent work-up (e.g., neutralization and extraction) will be necessary.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Dimensions | 4.6 mm ID x 150-250 mm length | 20-50 mm ID x 150-250 mm length |

| Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.5-1.5 mL/min | 10-50 mL/min |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

| Objective | Analysis and method development | Isolation and purification |

Purity Assessment

After purification, it is crucial to assess the purity of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

An analytical HPLC run of the purified material should show a single major peak at the expected retention time. The purity can be quantified by integrating the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum should show the expected signals for the aromatic and methyl protons, and the absence of signals corresponding to impurities. For brominated compounds, the bromine atoms do not have common NMR active isotopes that are routinely observed, so their presence is inferred from the chemical shifts and coupling patterns of the neighboring protons.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic pattern due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[13] This results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₉H₇Br₂N₃O.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a different solvent system. |

| Poor recovery from recrystallization | Too much solvent was used; the compound is too soluble in the cold solvent. | Use less solvent; try a different solvent or a mixed-solvent system. |

| Compound streaks on TLC/column | The compound is too polar for the mobile phase; interaction with acidic silica. | Increase the polarity of the mobile phase; add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |

| Poor separation in HPLC | Inappropriate mobile phase or gradient. | Optimize the gradient profile (make it shallower for better resolution); try a different organic modifier (e.g., methanol instead of acetonitrile); change the pH of the mobile phase (if using buffered solutions). |

| Broad peaks in HPLC | Column degradation; sample overload; secondary interactions. | Use a new column; inject a smaller amount of sample; add an ion-pairing reagent or change the pH of the mobile phase. |

Conclusion

The successful purification of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a critical step in its evaluation as a potential therapeutic agent or as a building block in further synthetic endeavors. This guide has provided a detailed overview of several robust purification techniques, including recrystallization, normal- and reversed-phase column chromatography, and preparative HPLC. By understanding the physicochemical properties of the target molecule and systematically applying the protocols outlined herein, researchers can achieve high levels of purity. The final purity of the compound should always be rigorously assessed using a combination of analytical techniques to ensure the reliability of subsequent experimental data.

References

- Smolecule. (2023, August 15). 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

- Benchchem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)

- Kovalskaya, P. et al. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.

- Demir-Ordu, Ö. et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Olsson, R. et al. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.